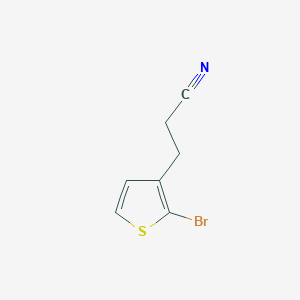
3-(2-bromothiophen-3-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromothiophen-3-yl)propanenitrile is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the second position of the thiophene ring and a nitrile group attached to a propionitrile chain. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the bromination of 3-thiophenemethanol to obtain 2-bromo-3-thiophenemethanol, which is then converted to 3-(2-bromothiophen-3-yl)propanenitrile through a series of reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-bromothiophen-3-yl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation and reduction reactions can produce different thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-bromothiophen-3-yl)propanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-bromothiophen-3-yl)propanenitrile involves its interaction with molecular targets and pathways. The bromine atom and nitrile group play key roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-3-thiophenemethanol: A related compound with a hydroxymethyl group instead of a propionitrile chain.
3-Thiophenemethanol: Lacks the bromine atom and has a hydroxymethyl group.
2-Bromo-3-thiophenecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(2-bromothiophen-3-yl)propanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H6BrNS |
|---|---|
Molekulargewicht |
216.10 g/mol |
IUPAC-Name |
3-(2-bromothiophen-3-yl)propanenitrile |
InChI |
InChI=1S/C7H6BrNS/c8-7-6(2-1-4-9)3-5-10-7/h3,5H,1-2H2 |
InChI-Schlüssel |
UIOZBVWQOFRQPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1CCC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Pyrrolidin-2-ylidene)methyl]-2,3,4,5-tetrahydropyridine](/img/structure/B8610773.png)
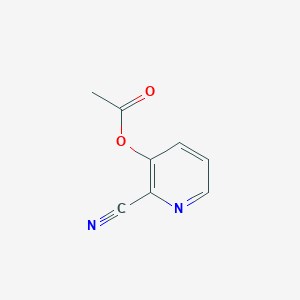
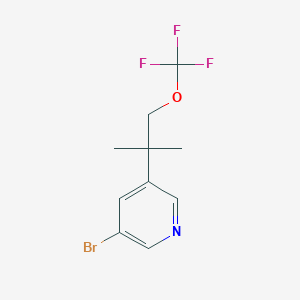
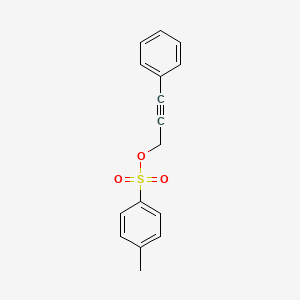
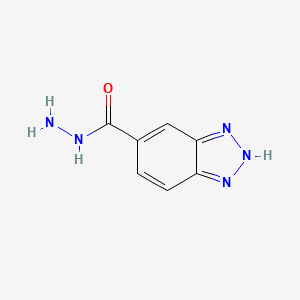
![2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B8610814.png)

![tert-butyl 2-[(2-methylpropyl)amino]acetate](/img/structure/B8610820.png)
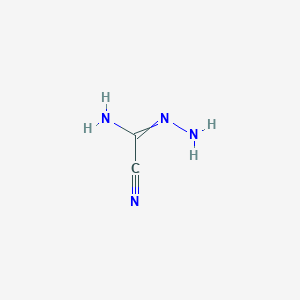
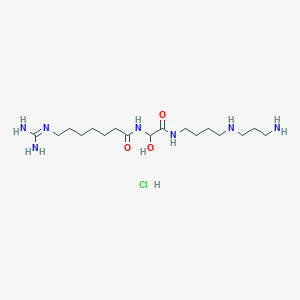
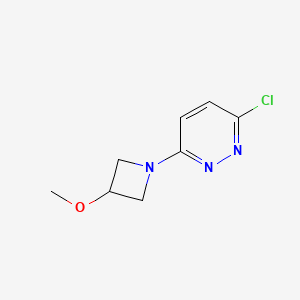

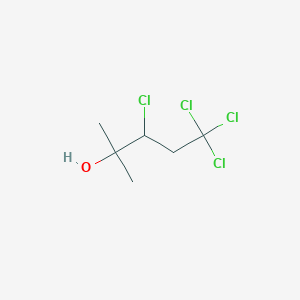
![6-(2-bromoacetyl)-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B8610879.png)
